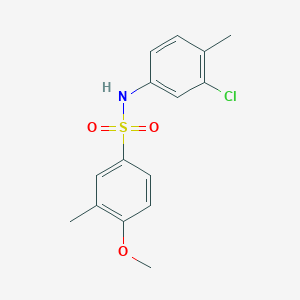
N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as CMMS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. CMMS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 343.84 g/mol. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a role in various physiological processes such as cell proliferation, angiogenesis, and inflammation. By inhibiting these enzymes, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorder research, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, one limitation is that the mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide research. One direction is to further investigate its mechanism of action and identify specific targets for therapeutic intervention. Another direction is to explore its potential applications in other diseases such as cardiovascular disease and metabolic disorders. Additionally, research can be conducted to optimize the synthesis method of N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide and improve its pharmacokinetic properties. Overall, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has shown promising potential in scientific research and warrants further investigation.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 3-chloro-4-methylphenylamine and 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs in a solvent such as dichloromethane or chloroform at room temperature. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-5-12(9-14(10)16)17-21(18,19)13-6-7-15(20-3)11(2)8-13/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSACVQHLKFYWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)



![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)


![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)



